molecular formula C16H25N5O2 B2428143 1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034565-03-0

1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No.: B2428143
CAS No.: 2034565-03-0
M. Wt: 319.409
InChI Key: RGJYEMGBIFWJHQ-UHFFFAOYSA-N
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Description

1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves several steps:

  • Formation of the Piperidine Intermediate

      Starting Material: Pyrazine-2-carboxylic acid.

      Reagents: Thionyl chloride (SOCl₂) to form pyrazine-2-carbonyl chloride, followed by reaction with piperidine to yield 1-(pyrazin-2-yl)piperidine.

      Conditions: Reflux in an inert atmosphere.

  • Alkylation Step

      Starting Material: 1-(pyrazin-2-yl)piperidine.

      Reagents: Formaldehyde and hydrogen chloride gas to form the corresponding N-methyl derivative.

      Conditions: Acidic medium, typically at room temperature.

  • Urea Formation

      Starting Material: N-methyl-1-(pyrazin-2-yl)piperidine.

      Reagents: Isocyanate derivative of tetrahydro-2H-pyran-4-amine.

      Conditions: Mild heating under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The pyrazine ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The urea moiety can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Pyrazine-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: N-alkylated piperidine derivatives.

Scientific Research Applications

1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazine ring is known to interact with various biological targets, potentially modulating their activity. The piperidine and tetrahydropyran moieties may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(pyrazin-2-yl)piperidine: Lacks the urea and tetrahydropyran moieties.

    3-(tetrahydro-2H-pyran-4-yl)urea: Lacks the pyrazine and piperidine moieties.

    N-methyl-1-(pyrazin-2-yl)piperidine: Lacks the urea and tetrahydropyran moieties.

Uniqueness

1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the pyrazine ring, piperidine, and tetrahydropyran moieties in a single molecule allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c22-16(20-14-3-9-23-10-4-14)19-11-13-1-7-21(8-2-13)15-12-17-5-6-18-15/h5-6,12-14H,1-4,7-11H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJYEMGBIFWJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2CCOCC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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